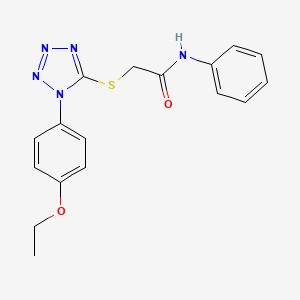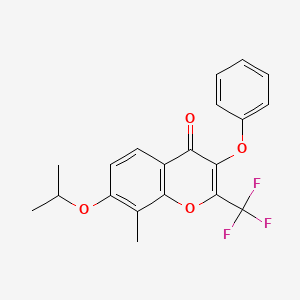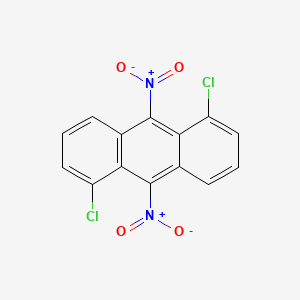
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is a complex organic compound with the molecular formula C19H17N5O5S and a molecular weight of 427.442 g/mol . This compound is notable for its unique structure, which includes a phenyl-tetrazole moiety and a thioacetyl group attached to an isophthalate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate typically involves multiple steps, starting with the preparation of the phenyl-tetrazole intermediate. This intermediate is then reacted with thioacetic acid to form the thioacetyl derivative. Finally, this derivative is coupled with dimethyl isophthalate under specific reaction conditions to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetyl group to a thiol.
Substitution: The phenyl-tetrazole moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate involves its interaction with specific molecular targets. The phenyl-tetrazole moiety can bind to certain enzymes or receptors, modulating their activity. The thioacetyl group may also play a role in its biological effects by interacting with thiol-containing proteins .
Comparison with Similar Compounds
Similar Compounds
Dimethyl 2-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Similar structure but different isomeric form.
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)terephthalate: Another isomer with similar functional groups.
Uniqueness
Dimethyl 5-((((1-phenyl-1H-tetraazol-5-YL)thio)acetyl)amino)isophthalate is unique due to its specific isophthalate backbone, which imparts distinct chemical and biological properties compared to its isomeric counterparts .
Properties
Molecular Formula |
C19H17N5O5S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
dimethyl 5-[[2-(1-phenyltetrazol-5-yl)sulfanylacetyl]amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C19H17N5O5S/c1-28-17(26)12-8-13(18(27)29-2)10-14(9-12)20-16(25)11-30-19-21-22-23-24(19)15-6-4-3-5-7-15/h3-10H,11H2,1-2H3,(H,20,25) |
InChI Key |
XMTRGZVINUZCED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NN=NN2C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(4-ethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976067.png)

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11976084.png)


![4-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl thiophene-2-carboxylate](/img/structure/B11976098.png)



![5-cyclohexyl-4-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11976126.png)

![2-[(1-Benzyl-1H-benzimidazol-2-YL)sulfanyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]acetohydrazide](/img/structure/B11976148.png)

